Tert-butyl 5-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate;oxalic acid
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Overview
Description
Tert-butyl 5-fluoro-3,9-diazaspiro[55]undecane-3-carboxylate; oxalic acid is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate with fluorinating agents under controlled conditions. The reaction is carried out under an argon atmosphere with wet palladium on carbon (Pd/C) as a catalyst. The mixture is stirred at 40°C for 40 hours under 45 psi of hydrogen gas .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as filtration through diatomite and concentration of the filtrate are essential to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like Pd/C.
Substitution: The fluorine atom in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with Pd/C catalyst.
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of reduced spiro compounds.
Substitution: Formation of halogenated spiro compounds.
Scientific Research Applications
Tert-butyl 5-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a γ-aminobutyric acid type A receptor (GABAAR) antagonist.
Medicine: Explored for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of tert-butyl 5-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets. For instance, as a GABAAR antagonist, it binds to the receptor and inhibits its activity, leading to altered neurotransmission. The pathways involved include modulation of ion channels and neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate: Different positioning of the diazaspiro group, leading to variations in chemical properties.
Uniqueness
The presence of the fluorine atom in tert-butyl 5-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate enhances its reactivity and potential applications in medicinal chemistry. Its unique spirocyclic structure also contributes to its distinct chemical behavior compared to similar compounds.
Properties
Molecular Formula |
C16H27FN2O6 |
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Molecular Weight |
362.39 g/mol |
IUPAC Name |
tert-butyl 5-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate;oxalic acid |
InChI |
InChI=1S/C14H25FN2O2.C2H2O4/c1-13(2,3)19-12(18)17-9-6-14(11(15)10-17)4-7-16-8-5-14;3-1(4)2(5)6/h11,16H,4-10H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
KQQDQEWWOZVVMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCNCC2)C(C1)F.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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